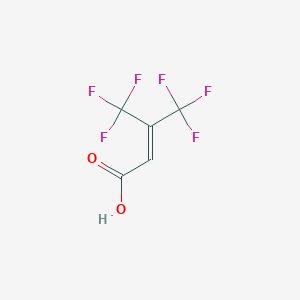

4,4,4-Trifluoro-3-(trifluoromethyl)crotonic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4,4,4-trifluoro-3-(trifluoromethyl)but-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2F6O2/c6-4(7,8)2(1-3(12)13)5(9,10)11/h1H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSBJCNVMTCMOBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(C(F)(F)F)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2F6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30170109 | |

| Record name | 3,3-Bis(trifluoromethyl)-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30170109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1763-28-6 | |

| Record name | 4,4,4-Trifluoro-3-(trifluoromethyl)-2-butenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1763-28-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Butenoic acid, 4,4,4-trifluoro-3-trifluoromethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001763286 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3-Bis(trifluoromethyl)-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30170109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4,4-trifluoro-3-(trifluoromethyl)crotonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.619 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4,4,4-Trifluoro-3-(trifluoromethyl)crotonic Acid (CAS Number 1763-28-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4,4,4-Trifluoro-3-(trifluoromethyl)crotonic acid (CAS 1763-28-6), a fluorinated organic compound with applications in biochemical research and as a building block in the synthesis of pharmaceuticals and agrochemicals. This document summarizes its chemical and physical properties, provides insights into its synthesis, and details its known biological activities, including its role as a per- and polyfluoroalkyl substance (PFAS).

Chemical and Physical Properties

This compound, also known as 4,4,4-trifluoro-3-(trifluoromethyl)but-2-enoic acid, is a halogenated derivative of crotonic acid.[1] Its structure is characterized by the presence of two trifluoromethyl groups, which significantly influence its chemical reactivity and physical properties.

| Property | Value | Reference(s) |

| CAS Number | 1763-28-6 | [1][2][3] |

| Molecular Formula | C₅H₂F₆O₂ | [1][2][3] |

| Molecular Weight | 208.06 g/mol | [1][2][3] |

| Appearance | White powder | [4] |

| Melting Point | 26-28 °C | |

| Boiling Point | 90 °C at 51 Torr | [3] |

| Density | 1.577 ± 0.06 g/cm³ (Predicted) | |

| InChI Key | ZSBJCNVMTCMOBW-UHFFFAOYSA-N | [2] |

| Canonical SMILES | C(=C(C(F)(F)F)C(F)(F)F)C(=O)O | [5] |

Spectroscopic Data

| Spectroscopic Data | Information | Reference(s) |

| ¹H NMR | Predicted spectra are available. | [5] |

| ¹³C NMR | Predicted spectra are available. | [5] |

| Mass Spectrometry | Monoisotopic Mass: 207.99589827 | [5] |

| Infrared (IR) Spectroscopy | No experimental data found. |

Synthesis

While a specific, detailed synthesis protocol for this compound is not widely published in readily accessible literature, its synthesis can be inferred from general methods for the preparation of similar fluorinated compounds. One plausible approach involves the reaction of 3,3,3-trifluoropropene with carbon monoxide and water in the presence of a palladium catalyst.[6] This method is used for the synthesis of (E)-4,4,4-trifluorobut-2-enoic acid and could potentially be adapted for this more substituted analogue.[6]

Another general route for synthesizing trifluoromethyl-containing building blocks involves the cyclocondensation reaction of precursors like ethyl 4,4,4-trifluoro-3-oxobutanoate.[7]

Applications

This compound serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[8] Its high fluorine content can enhance the metabolic stability and bioavailability of the final products.[8] It is also used as a biochemical for proteomics research.[1]

Biological Activity and Toxicological Profile

As a member of the PFAS class of compounds, this compound has been subject to toxicological screening.

Developmental Toxicity in Zebrafish

The compound has been evaluated for developmental toxicity in zebrafish embryos.[9] In a large-scale screening of 182 unique PFAS compounds, this substance was tested at concentrations up to 100 µM.[9] While the study identified that 30% of the tested PFAS were developmentally toxic, the specific EC50 or LC50 values for this compound were not detailed in the primary report.[9] However, it is noted that for many PFAS, failed swim bladder inflation was a common and sensitive endpoint.[9]

Interaction with Serum Albumin

The binding of PFAS to serum albumin is a key determinant of their pharmacokinetic properties. In a study employing a machine learning framework to quantify serum albumin binding, this compound was identified as an outlier in the training set.[10] This suggests that its binding behavior may differ significantly from other PFAS compounds, though specific quantitative binding data (e.g., dissociation constant, Kd) were not provided.[10]

Thyroid Hormone System Disruption

Various PFAS have been shown to interfere with the thyroid hormone system.[11][12] In vitro screening assays are utilized to assess the potential of these compounds to interact with key molecular targets in the thyroid axis, such as thyroid hormone transporters and enzymes.[11] While large-scale screening of PFAS for thyroid hormone system disruption has been conducted, the specific results for this compound are not individually reported in the available literature.[11]

Experimental Protocols

Detailed experimental protocols for the key assays mentioned in this guide are provided below as representative examples of the methodologies used for testing PFAS compounds.

General Protocol for Developmental Toxicity Screening in Zebrafish

This protocol is based on methodologies used for high-throughput screening of PFAS toxicity.[9][13]

Zebrafish developmental toxicity screening workflow.

Methodology:

-

Embryo Collection and Exposure: Zebrafish embryos are collected shortly after fertilization and placed in 96-well plates.[9] They are then exposed to a range of concentrations of the test compound, typically from 0.015 to 100 µM, along with a vehicle control.[9]

-

Incubation: The plates are incubated at a standard temperature of 28.5 °C for up to 120 hours post-fertilization (hpf).[9]

-

Morphological Assessment: At various time points, embryos and larvae are assessed for a range of developmental endpoints, including mortality, hatching rate, edema, and abnormalities in the spine, tail, and craniofacial structures.[9] Swim bladder inflation is a particularly sensitive endpoint for many PFAS compounds.[9]

-

Data Analysis: The observed effects are quantified, and concentration-response curves are generated to calculate the lethal concentration 50 (LC50) and effective concentration 50 (EC50) for the most sensitive endpoints.[7][14]

General Protocol for Serum Albumin Binding Assay (Differential Scanning Fluorimetry)

This protocol is based on a high-throughput method for determining the binding of PFAS to human serum albumin (HSA).[8][10]

Serum albumin binding assay workflow using DSF.

Methodology:

-

Sample Preparation: Solutions of human serum albumin (HSA) and the test compound (ligand) are prepared in a suitable buffer.[8]

-

Reaction Mixture: The HSA, ligand at various concentrations, and a fluorescent dye that binds to unfolded proteins are mixed in a multiwell plate.[8]

-

Differential Scanning Fluorimetry (DSF): The temperature of the plate is gradually increased, and the fluorescence is measured at each temperature increment. As the protein unfolds, the dye binds, causing an increase in fluorescence.[8]

-

Data Analysis: The melting temperature (Tm) of the protein is determined as the midpoint of the unfolding transition. The change in Tm in the presence of the ligand is used to calculate the dissociation constant (Kd), which is a measure of binding affinity.[8]

General Protocol for In Vitro Thyroid Hormone System Disruption Assays

This protocol describes a common approach to screen for interference with key components of the thyroid hormone system.[11][15]

References

- 1. scbt.com [scbt.com]

- 2. This compound | CAS: 1763-28-6 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 3. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 4. This compound, CasNo.1763-28-6 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]

- 5. Page loading... [wap.guidechem.com]

- 6. nbinno.com [nbinno.com]

- 7. Per- and Polyfluoroalkyl Substances: Impacts on Morphology, Behavior and Lipid Levels in Zebrafish Embryos | MDPI [mdpi.com]

- 8. Rapid Characterization of Human Serum Albumin Binding for Per- and Polyfluoroalkyl Substances Using Differential Scanning Fluorimetry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Using Zebrafish to Screen Developmental Toxicity of Per- and Polyfluoroalkyl Substances (PFAS) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. An in vitro and machine learning framework for quantifying serum albumin binding of per- and polyfluoroalkyl substances - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In vitro screening of per- and polyfluorinated substances (PFAS) for interference with seven thyroid hormone system targets across nine assays - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Effects of perfluorinated chemicals on thyroid function, markers of ovarian reserve, and natural fertility - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Assay of Thyroid Hormone and Related Substances - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4,4,4-Trifluoro-3-(trifluoromethyl)crotonic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4,4-Trifluoro-3-(trifluoromethyl)crotonic acid, a fluorinated organic compound, serves as a critical building block in the synthesis of advanced organic molecules. Its unique structure, featuring two trifluoromethyl groups, imparts enhanced stability and bioavailability to target compounds, making it a valuable intermediate in pharmaceutical and agrochemical research and development. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, alongside available information on its synthesis, analysis, and biological relevance.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference |

| CAS Number | 1763-28-6 | [1] |

| Molecular Formula | C₅H₂F₆O₂ | [1] |

| Molecular Weight | 208.06 g/mol | [1] |

| Melting Point | 26-28 °C | N/A |

| Boiling Point | 90 °C at 51 Torr | [2] |

| Density | 1.577 g/cm³ (Predicted) | N/A |

| pKa | 1.26 ± 0.33 (Predicted) | N/A |

| Refractive Index | 1.3353 | N/A |

| Appearance | Colorless to light yellow liquid or low melting solid | N/A |

| Storage Temperature | 2-8°C | [1] |

Synthesis and Purification

Hypothetical Synthesis Workflow:

Purification of the final product would likely involve standard techniques such as distillation under reduced pressure or crystallization to achieve high purity (≥95%), as is common for intermediates in pharmaceutical and agrochemical synthesis.

Experimental Protocols for Analysis

Specific experimental protocols for the analysis of this compound are not detailed in available literature. However, standard analytical techniques for fluorinated organic compounds would be applicable.

General Analytical Workflow:

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be simple, showing a signal for the single vinylic proton, likely coupled to the trifluoromethyl groups.

-

¹³C NMR: The carbon NMR would provide information on the five carbon atoms in the molecule, with characteristic shifts for the carboxylic acid carbon, the double bond carbons, and the trifluoromethyl carbons.

-

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is a crucial technique for characterization. It would show signals corresponding to the two distinct trifluoromethyl groups, and the coupling between them would provide structural information.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum would be expected to show characteristic absorption bands for the following functional groups:

-

O-H stretch of the carboxylic acid, typically a broad band in the region of 3300-2500 cm⁻¹.

-

C=O stretch of the carboxylic acid, a strong band around 1700 cm⁻¹.

-

C=C stretch of the alkene, around 1650 cm⁻¹.

-

C-F stretches of the trifluoromethyl groups, which would appear as strong, complex bands in the fingerprint region (typically 1400-1000 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of the molecule. Under electron ionization (EI), fragmentation would likely involve the loss of the carboxylic acid group and potentially cleavage of the C-C bonds adjacent to the trifluoromethyl groups. Electrospray ionization (ESI) in negative mode would likely show the deprotonated molecule [M-H]⁻.

Biological Activity and Signaling Pathways

There is currently a lack of publicly available data on the specific biological activity, cytotoxicity, or metabolic fate of this compound itself. Its primary role described in the literature is as a key intermediate for the synthesis of biologically active molecules in the pharmaceutical and agrochemical industries. The incorporation of the two trifluoromethyl groups is a common strategy in drug design to enhance properties such as metabolic stability, lipophilicity, and binding affinity to target proteins.

No specific signaling pathways involving this compound have been described. Research into the biological effects of this compound would be a novel area of investigation.

Conclusion

This compound is a commercially available and synthetically important fluorinated building block. While its physicochemical properties are partially characterized, detailed experimental protocols for its synthesis and analysis, as well as specific spectral data, are not widely published. Furthermore, its intrinsic biological activity remains an unexplored area. For researchers and drug development professionals, this compound represents a versatile starting material for the creation of novel fluorinated molecules with potentially enhanced biological properties. Further research is warranted to fully elucidate its reactivity, spectroscopic characteristics, and biological profile.

References

4,4,4-Trifluoro-3-(trifluoromethyl)crotonic acid molecular structure and formula

An In-depth Technical Guide to 4,4,4-Trifluoro-3-(trifluoromethyl)crotonic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of this compound, a key fluorinated building block in modern organic synthesis. With its unique structural features, this compound serves as a valuable intermediate in the development of novel pharmaceuticals and agrochemicals. The strategic incorporation of trifluoromethyl groups is a well-established strategy in medicinal chemistry to enhance the metabolic stability, lipophilicity, and bioavailability of drug candidates.[1][2][3]

Molecular Structure and Formula

This compound, also known by its IUPAC name 4,4,4-trifluoro-3-(trifluoromethyl)-2-butenoic acid, is a highly fluorinated carboxylic acid.[4] Its structure is characterized by a four-carbon crotonic acid backbone with two trifluoromethyl groups attached to the C3 and C4 positions.

Key Identifiers:

| Identifier | Value |

| CAS Number | 1763-28-6[4] |

| Molecular Formula | C₅H₂F₆O₂[5][6] |

| Molecular Weight | 208.06 g/mol [4][5] |

| IUPAC Name | 4,4,4-trifluoro-3-(trifluoromethyl)-2-butenoic acid[4] |

| InChI Code | 1S/C5H2F6O2/c6-4(7,8)2(1-3(12)13)5(9,10)11/h1H,(H,12,13)[4] |

| InChI Key | ZSBJCNVMTCMOBW-UHFFFAOYSA-N[4] |

| MDL Number | MFCD00013574[4][5] |

Physicochemical Properties

The quantitative properties of this compound are summarized below. These characteristics are essential for its handling, storage, and application in synthetic chemistry.

Data Summary Table:

| Property | Value | Source |

| Melting Point | 26-28 °C | [7][8] |

| Boiling Point | 90 °C @ 51 Torr | [4][5][7][8] |

| Density (Predicted) | 1.577 ± 0.06 g/cm³ | [7][8] |

| Refractive Index | 1.3353 | [8] |

| Storage Temperature | 2-8 °C | [8] |

Role in Drug Design and Development

The incorporation of fluorine-containing groups, particularly the trifluoromethyl (CF₃) group, is a critical strategy in modern drug design.[2] The CF₃ group can significantly alter a molecule's physicochemical properties, leading to improved pharmacokinetic profiles.[9] It can enhance metabolic stability by blocking sites susceptible to oxidation, increase lipophilicity to improve membrane permeability, and modify the acidity of nearby functional groups, which can strengthen interactions with biological targets.[2][3]

As a bifunctional molecule containing both a reactive carboxylic acid handle and two electron-withdrawing trifluoromethyl groups, this compound is an attractive starting material for synthesizing more complex molecules. It is used in the chemical industry to synthesize precursors for pharmaceuticals and other fluorinated organic compounds.[6] Its structure makes it a potent building block for creating novel compounds with potentially enhanced biological activity.

Experimental Protocols

References

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound | 1763-28-6 [sigmaaldrich.com]

- 5. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 6. 4,4,4-Trifluoro-3-(trifluoromethyl)but-2-enoic acid [myskinrecipes.com]

- 7. This compound CAS#: 1763-28-6 [m.chemicalbook.com]

- 8. 1763-28-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. CN105237340A - Novel synthesis method for 4,4,4-trifluorobutanol - Google Patents [patents.google.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

A Technical Guide to 1,1,1,5,5,5-Hexafluoropentane-2,4-dione (C5H2F6O2) for Researchers and Drug Development Professionals

IUPAC Name: 1,1,1,5,5,5-Hexafluoropentane-2,4-dione

Common Synonyms: Hexafluoroacetylacetone (HFAA), HfacH

Introduction

1,1,1,5,5,5-Hexafluoropentane-2,4-dione, commonly known as hexafluoroacetylacetone (HFAA), is a fluorinated β-diketone with significant applications in coordination chemistry, materials science, and as a precursor in chemical vapor deposition techniques. Its unique electronic properties, arising from the strong electron-withdrawing trifluoromethyl groups, distinguish it from its non-fluorinated analog, acetylacetone. This technical guide provides an in-depth overview of HFAA, focusing on its synthesis, characterization, and applications, with a perspective on its potential relevance to the fields of scientific research and drug development.

Physicochemical Properties

Hexafluoroacetylacetone is a colorless to pale yellow liquid with a sharp odor. The presence of the hexafluoro substitution significantly increases its acidity and volatility compared to acetylacetone. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of 1,1,1,5,5,5-Hexafluoropentane-2,4-dione

| Property | Value | Reference(s) |

| Molecular Formula | C5H2F6O2 | [1][2] |

| Molecular Weight | 208.06 g/mol | [1][2] |

| CAS Registry Number | 1522-22-1 | [2] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 70-71 °C | [3] |

| Density | 1.47 g/mL at 25 °C | [3] |

| Refractive Index (n20/D) | 1.332 | [3] |

| Water Solubility | Not miscible | [1] |

Synthesis Protocols

The synthesis of hexafluoroacetylacetone can be achieved through several methods. A common and effective laboratory-scale synthesis involves the Claisen condensation of ethyl trifluoroacetate and 1,1,1-trifluoroacetone.

Claisen Condensation Method

This method involves the base-catalyzed condensation of an ester with a ketone.

Experimental Protocol:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer is charged with sodium methoxide in a suitable anhydrous solvent such as diethyl ether.

-

Addition of Reactants: A solution of 1,1,1-trifluoroacetone in the same anhydrous solvent is added dropwise to the stirred suspension of sodium methoxide at a controlled temperature (typically 0-5 °C).

-

Following the addition of the ketone, ethyl trifluoroacetate is added dropwise while maintaining the temperature.

-

Reaction: The reaction mixture is stirred at room temperature for several hours to allow the condensation to complete.

-

Workup: The resulting sodium salt of hexafluoroacetylacetone is hydrolyzed with a dilute acid (e.g., sulfuric acid). The organic layer is separated, and the aqueous layer is extracted with a suitable solvent (e.g., diethyl ether).

-

Purification: The combined organic extracts are dried over an anhydrous drying agent (e.g., magnesium sulfate), filtered, and the solvent is removed by rotary evaporation. The crude product is then purified by fractional distillation under atmospheric pressure to yield pure 1,1,1,5,5,5-hexafluoropentane-2,4-dione.

Caption: Synthesis of HFAA via Claisen Condensation.

Spectroscopic Characterization

The structural elucidation and purity assessment of hexafluoroacetylacetone are typically performed using a combination of spectroscopic techniques.

Infrared (IR) Spectroscopy

Experimental Protocol:

-

Sample Preparation: A drop of neat liquid hexafluoroacetylacetone is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the liquid directly on the ATR crystal.[4]

-

Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty cell or clean ATR crystal should be acquired and subtracted from the sample spectrum.[1]

-

Expected Spectrum: The IR spectrum of HFAA is characterized by a broad O-H stretching band in the region of 3400-2400 cm⁻¹ due to the enol tautomer, a strong C=O stretching vibration around 1600-1650 cm⁻¹, and strong C-F stretching bands in the 1350-1100 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol:

-

Sample Preparation: Approximately 10-20 mg of hexafluoroacetylacetone is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl3) in a clean NMR tube.[5][6] A small amount of tetramethylsilane (TMS) can be added as an internal standard.

-

Data Acquisition: Both ¹H and ¹⁹F NMR spectra are acquired.

-

Expected Spectra:

-

¹H NMR: A singlet is typically observed for the vinyl proton of the enol form around δ 6.0-7.0 ppm. A broad singlet for the enolic hydroxyl proton may also be observed.

-

¹⁹F NMR: A singlet for the six equivalent fluorine atoms of the two -CF₃ groups is expected.

-

Mass Spectrometry (MS)

Experimental Protocol:

-

Sample Introduction: For a volatile compound like HFAA, direct injection or gas chromatography-mass spectrometry (GC-MS) can be used. The sample is vaporized and introduced into the ion source.[7]

-

Ionization: Electron Ionization (EI) at 70 eV is a common method for this type of molecule.[7]

-

Data Acquisition: The mass spectrum is recorded, showing the mass-to-charge ratio (m/z) of the molecular ion and fragment ions.

-

Expected Spectrum: The mass spectrum will show the molecular ion peak [M]⁺ at m/z 208. Characteristic fragment ions corresponding to the loss of CF₃, CO, and other fragments will also be present.

Caption: Spectroscopic characterization workflow for HFAA.

Applications in Research and Development

The primary utility of hexafluoroacetylacetone in advanced research stems from its ability to form stable chelate complexes with a wide range of metal ions.

Metal Chelation and Coordination Chemistry

HFAA acts as a bidentate ligand, coordinating to a metal ion through its two oxygen atoms to form a stable six-membered ring. This chelation enhances the solubility of metal ions in organic solvents and increases their volatility.[8] These properties are advantageous in catalysis and materials science.

Caption: Metal ion chelation by HFAA.

Precursor for Metal-Organic Chemical Vapor Deposition (MOCVD)

Metal complexes of HFAA, known as metal hexafluoroacetylacetonates, are highly volatile and thermally stable, making them excellent precursors for MOCVD.[9] This technique is used to deposit thin films of metals or metal oxides onto substrates, a critical process in the fabrication of microelectronics and other advanced materials.[10][11]

MOCVD Workflow:

-

Precursor Delivery: The solid or liquid metal hexafluoroacetylacetonate precursor is vaporized and transported into the reaction chamber using an inert carrier gas (e.g., argon or nitrogen).[9]

-

Deposition: The precursor thermally decomposes on a heated substrate, leading to the deposition of a thin film of the desired material.

-

Byproduct Removal: Volatile byproducts are removed from the reaction chamber by the carrier gas flow.

Caption: General workflow for MOCVD using a metal-hfac precursor.

Relevance and Future Perspectives in Drug Development

While hexafluoroacetylacetone itself is not a therapeutic agent, its unique chemical properties and its role as a ligand for metal complexes present potential avenues for exploration in drug development and biomedical research.

-

Catalysis in Pharmaceutical Synthesis: Transition metal complexes are pivotal catalysts in organic synthesis, enabling the efficient construction of complex molecular architectures found in many pharmaceutical agents.[12][13] The solubility and stability of metal hexafluoroacetylacetonate complexes in organic media make them potential catalysts for various transformations in drug synthesis.

-

Bio-active Metal Complexes: The biological activity of organic ligands can be significantly modulated upon coordination to a metal center.[14][15] Research has shown that metal complexes of various organic ligands can exhibit antimicrobial, antifungal, and anticancer properties.[16][17][18][19] The enhanced lipophilicity and altered electronic properties of metal hexafluoroacetylacetonates could potentially lead to novel therapeutic agents. This remains an area for future investigation.

-

Medical Imaging: Paramagnetic metal complexes are the cornerstone of contrast agents used in Magnetic Resonance Imaging (MRI).[20][21][22] The design of new ligands to chelate paramagnetic ions like Gd(III) or Mn(II) is an active area of research. While HFAA itself is not a typical ligand for aqueous-based MRI agents, the principles of its coordination chemistry could inform the design of novel fluorinated ligands for ¹⁹F MRI applications.[20]

Conclusion

1,1,1,5,5,5-Hexafluoropentane-2,4-dione is a versatile fluorinated compound with well-established applications in coordination chemistry and materials science. Its synthesis and characterization are straightforward using standard laboratory techniques. While direct biological applications of HFAA are not yet established, its role as a powerful chelating ligand for a wide array of metals opens up possibilities for the development of novel metal-based catalysts for pharmaceutical synthesis and potentially for the discovery of new metallodrugs and imaging agents. Further research into the biological activities of its metal complexes is warranted to fully explore its potential in the biomedical field.

References

- 1. drawellanalytical.com [drawellanalytical.com]

- 2. drawellanalytical.com [drawellanalytical.com]

- 3. tofwerk.com [tofwerk.com]

- 4. researchgate.net [researchgate.net]

- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]

- 8. americanelements.com [americanelements.com]

- 9. Prof. Venkat Selvamanickam - Technology [www2.egr.uh.edu]

- 10. youtube.com [youtube.com]

- 11. METAL ORGANIC CHEMICAL VAPOR DEPOSITION- MOCVD--ABU SYED KUET | PPTX [slideshare.net]

- 12. uvadoc.uva.es [uvadoc.uva.es]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. jetir.org [jetir.org]

- 16. mdpi.com [mdpi.com]

- 17. Antimicrobial Agents Based on Metal Complexes: Present Situation and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis and Cytotoxic Activity of Novel Metal Complexes Derived from Methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate as Potential CDK8 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Highly Fluorinated Metal Complexes as Dual 19F and PARACEST Imaging Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Applications for Transition Metal Chemistry in Contrast Enhanced Magnetic Resonance Imaging - PMC [pmc.ncbi.nlm.nih.gov]

Spectral Data Analysis of 4,4,4-Trifluoro-3-(trifluoromethyl)crotonic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectral data for 4,4,4-Trifluoro-3-(trifluoromethyl)crotonic acid (CAS No. 1763-28-6). Due to the limited availability of public experimental spectral data for this specific compound, this document presents predicted spectral information obtained from computational models. It includes detailed tables of predicted Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, and ¹⁹F) and a predicted mass spectrometry (MS) fragmentation pattern. Furthermore, this guide outlines standardized experimental protocols for acquiring NMR, Infrared (IR), and MS data for fluorinated organic acids, offering a practical framework for researchers. A workflow for the general spectral characterization of novel compounds is also provided.

Introduction

This compound is a fluorinated organic compound with potential applications in pharmaceutical and materials science research. Its unique structure, featuring two trifluoromethyl groups, imparts distinct physicochemical properties that are of interest in drug design and polymer chemistry. A thorough understanding of its spectral characteristics is paramount for its identification, characterization, and quality control.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions were generated using computational chemistry software that employs established algorithms for estimating spectral properties based on molecular structure.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts

| Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| =CH | 6.5 - 7.0 | Singlet |

| COOH | 10.0 - 13.0 | Broad Singlet |

Prediction performed in a generic aprotic solvent.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts

| Atom | Predicted Chemical Shift (δ, ppm) |

| C=O | 165 - 175 |

| =CH | 120 - 130 |

| =C(CF₃)₂ | 135 - 145 (quartet) |

| CF₃ | 115 - 125 (quartet) |

Prediction performed in a generic aprotic solvent.

Predicted ¹⁹F NMR Data

Table 3: Predicted ¹⁹F NMR Chemical Shifts

| Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| C(CF₃)₂ | -60 to -70 | Singlet |

Referenced to CFCl₃.

Predicted Mass Spectrometry Data

Table 4: Predicted Mass Spectrometry Fragmentation (Electron Ionization)

| m/z | Predicted Fragment |

| 208 | [M]⁺ |

| 189 | [M - F]⁺ |

| 163 | [M - COOH]⁺ |

| 139 | [M - CF₃]⁺ |

| 69 | [CF₃]⁺ |

| 45 | [COOH]⁺ |

Experimental Protocols

The following are generalized protocols for the acquisition of spectral data for fluorinated carboxylic acids like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A robust method for NMR analysis of fluorinated compounds involves a set of non-selective 2D NMR experiments that utilize long-range ¹H–¹⁹F and ¹⁹F–¹³C couplings to determine chemical shifts of nuclei that are multiple bonds away from the fluorine atoms.

Sample Preparation:

-

Weigh 5-10 mg of the solid sample.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a clean NMR tube.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

Instrumentation and Parameters:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.

-

¹H NMR:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: 0-15 ppm.

-

Number of Scans: 16-64.

-

Relaxation Delay: 1-5 seconds.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled single-pulse experiment.

-

Spectral Width: 0-200 ppm.

-

Number of Scans: 1024 or more, depending on concentration.

-

Relaxation Delay: 2-5 seconds.

-

-

¹⁹F NMR:

-

Pulse Program: Proton-decoupled single-pulse experiment.

-

Spectral Width: +50 to -250 ppm (relative to CFCl₃).

-

Number of Scans: 64-256.

-

Relaxation Delay: 1-5 seconds.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (e.g., diamond or germanium) is clean. A background spectrum of the clean, empty crystal should be recorded.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Instrumentation and Parameters:

-

Spectrometer: A standard FTIR spectrometer with an ATR accessory.

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For a carboxylic acid, derivatization may be necessary for GC-MS analysis to increase volatility.

Sample Preparation (for GC-MS with Derivatization):

-

Dissolve a small amount of the sample in a suitable solvent (e.g., acetonitrile).

-

Add a derivatizing agent (e.g., a silylating agent like BSTFA).

-

Heat the mixture to ensure complete derivatization.

Instrumentation and Parameters (GC-MS):

-

Gas Chromatograph:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Injection Mode: Split or splitless.

-

Oven Temperature Program: A gradient from a low temperature (e.g., 50°C) to a high temperature (e.g., 250°C) to ensure separation of components.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: 40-500 amu.

-

Scan Speed: 1-2 scans/second.

-

Visualization of Analytical Workflow

The following diagram illustrates a general workflow for the spectral characterization of a novel chemical compound.

Caption: A flowchart illustrating the general workflow for the synthesis, purification, and spectral analysis of a new chemical compound.

In-Depth NMR Spectrum Analysis of 4,4,4-Trifluoro-3-(trifluoromethyl)crotonic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted Nuclear Magnetic Resonance (NMR) spectra of 4,4,4-Trifluoro-3-(trifluoromethyl)crotonic acid. Due to the absence of experimentally acquired spectra for this specific compound in publicly available literature, this guide leverages spectral data from analogous compounds and established principles of NMR spectroscopy to provide a comprehensive theoretical analysis. This document is intended to serve as a valuable resource for researchers in the fields of chemistry and drug development by offering insights into the expected spectral characteristics of this highly fluorinated molecule.

Predicted NMR Spectral Data

The predicted ¹H, ¹³C, and ¹⁹F NMR spectral data for this compound are summarized below. These predictions are based on the analysis of structurally similar compounds and the known effects of electron-withdrawing groups, such as trifluoromethyl and carboxylic acid moieties, on nuclear magnetic shielding.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~7.0 - 7.5 | Quartet (q) | ~1.5 - 2.5 (⁴JHF) | =CH |

| ~12.0 - 13.0 | Broad Singlet (br s) | - | -COOH |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~165 - 170 | Singlet (s) | - | C=O |

| ~140 - 145 | Quartet of Quartets (qq) or Multiplet (m) | ~30 - 35 (²JCF), ~5-7 (³JCF) | =C(CF₃)₂ |

| ~130 - 135 | Multiplet (m) | - | =CH |

| ~120 - 125 | Quartet (q) | ~275 - 285 (¹JCF) | CF₃ |

Table 3: Predicted ¹⁹F NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~ -60 to -70 | Septet (sept) or Quartet of Quartets (qq) | ~1.5 - 2.5 (⁴JFH), ~5-10 (⁵JFF) | -C(CF₃)₂ |

Structural and Signaling Analysis

The structure of this compound presents a unique system for NMR analysis due to the presence of two geminal trifluoromethyl groups on the β-carbon of the crotonic acid backbone. These strongly electron-withdrawing groups are expected to significantly influence the chemical shifts of the neighboring vinyl proton and carbons.

Figure 1: Predicted NMR correlations for this compound.

The vinyl proton (=CH) is anticipated to appear as a quartet due to coupling with the six equivalent fluorine atoms of the two trifluoromethyl groups (⁴JHF). This long-range coupling is expected to be in the range of 1.5-2.5 Hz. The chemical shift of this proton will be significantly downfield compared to the vinyl protons of crotonic acid, a consequence of the strong deshielding effect of the two CF₃ groups.

The carboxylic acid proton (-COOH) will appear as a broad singlet at a very downfield chemical shift, typical for acidic protons.

In the ¹³C NMR spectrum, the carbonyl carbon (C=O) will be the most downfield signal. The β-carbon (=C(CF₃)₂), being directly attached to two trifluoromethyl groups, will experience strong deshielding and will likely appear as a complex multiplet due to two- and three-bond couplings to the fluorine atoms. The α-carbon (=CH) will also be deshielded and will show coupling to the geminal trifluoromethyl groups. The carbon of the trifluoromethyl groups will appear as a quartet due to the large one-bond C-F coupling constant (¹JCF).

The ¹⁹F NMR spectrum is predicted to show a single signal for the six equivalent fluorine atoms of the two trifluoromethyl groups. This signal will likely be a complex multiplet due to coupling with the vinyl proton (⁴JFH) and potentially a five-bond coupling between the two trifluoromethyl groups (⁵JFF), although the latter may not be resolved.

Experimental Protocols

The following section outlines a general experimental protocol for the acquisition of NMR spectra for this compound.

1. Sample Preparation

-

Sample Purity: Ensure the sample is of high purity to avoid interference from impurities in the NMR spectra.

-

Solvent Selection: Choose a deuterated solvent in which the compound is soluble. For fluorinated carboxylic acids, deuterated chloroform (CDCl₃), deuterated acetone (acetone-d₆), or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices. The choice of solvent can influence chemical shifts.

-

Concentration: For ¹H NMR, a concentration of 5-25 mg of the compound in 0.6-0.7 mL of deuterated solvent is typically sufficient. For ¹³C NMR, a higher concentration of 50-100 mg may be necessary to obtain a good signal-to-noise ratio in a reasonable time.

-

Internal Standard: Add a small amount of an internal standard for chemical shift referencing. Tetramethylsilane (TMS) is commonly used for organic solvents. For ¹⁹F NMR, an external reference such as CFCl₃ or a sealed capillary containing a reference compound is often used.

2. NMR Data Acquisition

The following are typical acquisition parameters that can be used as a starting point and should be optimized for the specific instrument and sample.

-

¹H NMR:

-

Pulse Sequence: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).

-

Spectral Width: Approximately 16 ppm, centered around 6-8 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

-

-

¹³C NMR:

-

Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker instruments).

-

Spectral Width: Approximately 240 ppm, centered around 120 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, depending on the sample concentration.

-

-

¹⁹F NMR:

-

Pulse Sequence: A proton-decoupled single-pulse experiment.

-

Spectral Width: A wide spectral width may be necessary initially to locate the signal, for example, 200 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 64-256.

-

Figure 2: General workflow for NMR spectrum acquisition and processing.

This guide provides a foundational understanding of the expected NMR spectral features of this compound. Experimental verification is essential to confirm and refine these predictions. The provided protocols offer a starting point for researchers to acquire high-quality NMR data for this and similar fluorinated compounds.

An In-Depth Technical Guide to the Safe Handling of 4,4,4-Trifluoro-3-(trifluoromethyl)crotonic Acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for informational purposes only and is not a substitute for a formal safety data sheet (SDS) or professional safety consultation. Always refer to the specific SDS provided by the manufacturer and follow all institutional and regulatory safety protocols.

Introduction

4,4,4-Trifluoro-3-(trifluoromethyl)crotonic acid is a fluorinated organic compound with potential applications in pharmaceutical and agrochemical research and development. Its unique structure, featuring multiple trifluoromethyl groups, can impart desirable properties such as enhanced metabolic stability and bioavailability to target molecules. However, the presence of these electron-withdrawing groups and the carboxylic acid functionality also necessitates a thorough understanding of its hazardous properties and the implementation of stringent safety protocols during its handling, storage, and disposal.

This guide provides a comprehensive overview of the known safety and handling considerations for this compound, based on available safety data sheets and general best practices for managing corrosive and hazardous chemicals.

Hazard Identification and Classification

This compound is classified as a hazardous substance with the primary danger being its corrosive nature.

GHS Hazard Statements:

-

H314: Causes severe skin burns and eye damage.

This classification indicates that the substance can cause irreversible damage to skin and eyes upon contact.

Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound is presented in the table below. This information is crucial for understanding its behavior and potential hazards.

| Property | Value |

| CAS Number | 1763-28-6 |

| Molecular Formula | C₅H₂F₆O₂ |

| Molecular Weight | 208.06 g/mol |

| Appearance | Not specified in available data |

| Boiling Point | 90 °C at 51 Torr |

Note: Data is based on information from various chemical suppliers. Properties like melting point, density, and solubility are not consistently reported across publicly available sources.

Safe Handling and Personal Protective Equipment (PPE)

Due to its corrosive nature, strict adherence to safety protocols is mandatory when handling this compound. A general workflow for safely handling corrosive chemicals is outlined below.

Caption: General laboratory workflow for handling corrosive chemicals.

A logical approach to mitigating the hazards associated with this compound involves a hierarchy of controls.

Caption: Hierarchy of controls for mitigating chemical hazards.

Recommended Personal Protective Equipment (PPE):

| PPE Item | Specification | Rationale |

| Eye Protection | Chemical safety goggles and a face shield. | Protects against splashes which can cause severe eye damage. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber). | Prevents skin contact and chemical burns. |

| Body Protection | A chemical-resistant lab coat or apron. | Protects skin and clothing from spills and splashes. |

| Footwear | Closed-toe shoes. | Protects feet from spills. |

Handling Procedures:

-

Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][2]

-

Avoid inhalation of any dust, fumes, or vapors.

-

Prevent contact with skin and eyes.[1]

-

Wash hands thoroughly after handling.[2]

-

When diluting, always add the acid to the solvent slowly.

First Aid Measures

In the event of exposure, immediate action is critical.

| Exposure Route | First Aid Procedure |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15-20 minutes, lifting the upper and lower eyelids occasionally.[3][4] Seek immediate medical attention. |

| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15-20 minutes while removing contaminated clothing and shoes.[3][4] Seek immediate medical attention. |

| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Storage and Disposal

Proper storage is essential to prevent accidents and maintain the integrity of the chemical.

Storage:

-

Store in a cool, dry, and well-ventilated area.[5]

-

Keep containers tightly closed when not in use.

-

Store away from incompatible materials such as strong bases, oxidizing agents, and reducing agents.

-

Store in a designated corrosives cabinet.[6]

Disposal:

-

Dispose of waste in accordance with all local, state, and federal regulations.

-

Do not dispose of down the drain unless permitted by local regulations.

-

Consult with your institution's environmental health and safety department for specific disposal guidelines.

Experimental Protocols and Toxicological Data

Experimental Protocols:

A thorough search of scientific literature and chemical databases did not yield specific, detailed, and replicable experimental protocols for the synthesis of this compound. While general methods for the synthesis of fluorinated carboxylic acids exist, a step-by-step procedure for this particular compound is not publicly available.

Toxicological Data:

There is a lack of publicly available quantitative toxicological data for this compound, such as LD50 (median lethal dose) or LC50 (median lethal concentration) values. The toxicological properties have not been fully investigated. Its classification as a corrosive substance is based on its chemical structure and the known hazards of similar compounds.

Signaling Pathways and Biological Activity

Currently, there is no published research detailing the specific signaling pathways or mechanisms of biological activity for this compound. In-vitro and in-vivo studies specifically investigating this compound were not found in the public domain. Research on other per- and polyfluoroalkyl substances (PFAS) is extensive, but direct extrapolation of those findings to this specific molecule is not scientifically valid without dedicated studies.

Conclusion

This compound is a valuable research chemical that must be handled with the utmost care due to its corrosive nature. All personnel must be thoroughly trained on its hazards and the appropriate safety procedures before commencing any work. The use of appropriate engineering controls and personal protective equipment is non-negotiable. In the absence of detailed toxicological data, it is prudent to treat this compound as highly hazardous and to minimize exposure through all routes. Researchers should be aware of the significant data gaps regarding its specific synthesis protocols and biological effects and proceed with caution.

References

- 1. questron.ca [questron.ca]

- 2. research.arizona.edu [research.arizona.edu]

- 3. Chemical burns: First aid - Mayo Clinic [mayoclinic.org]

- 4. Chemical burns — first aid and treatment | healthdirect [healthdirect.gov.au]

- 5. Corrosive Chemicals | Laboratory Safety | Safety | Department of Environmental Health and Safety | Brandeis University [brandeis.edu]

- 6. blog.storemasta.com.au [blog.storemasta.com.au]

Material Safety Data Sheet (MSDS) for 4,4,4-Trifluoro-3-(trifluoromethyl)crotonic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available safety, handling, and toxicological information for 4,4,4-Trifluoro-3-(trifluoromethyl)crotonic acid (CAS No. 1763-28-6). The information is compiled from various Safety Data Sheets (SDS) and scientific literature to support its safe use in research and development.

Chemical and Physical Properties

This compound is a halogenated carboxylic acid. Its properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₅H₂F₆O₂ | [1] |

| Molecular Weight | 208.06 g/mol | [1] |

| Appearance | White to off-white solid | --- |

| Melting Point | 26-28 °C | [1] |

| Boiling Point | 90 °C at 51 Torr | [1] |

| Density | 1.577 ± 0.06 g/cm³ (Predicted) | [1] |

Hazard Identification and Classification

This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to its corrosive nature.

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 1C | H314: Causes severe skin burns and eye damage. |

| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage. |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation. |

Signal Word: Danger

Hazard Pictograms:

-

Corrosion

-

Health Hazard

-

Exclamation Mark

Toxicological Information

As a fluorinated carboxylic acid, its toxicological profile may share similarities with other per- and polyfluoroalkyl substances (PFAS). Some PFAS have been associated with immunotoxicity, developmental disruptions, and hepatic effects.[2] Trifluoroacetic acid (TFA), a related compound, is considered to have low to moderate toxicity to a range of organisms.[3]

A study on the biotransformation of various PFAS has indicated that this compound can undergo microbial degradation, suggesting it is not completely recalcitrant in the environment.[4]

Experimental Protocols

Detailed experimental protocols for the specific toxicological and physical property testing of this compound are not publicly available. However, standardized methods, such as those provided by the Organisation for Economic Co-operation and Development (OECD), are typically followed for regulatory purposes.

Physical and Chemical Properties Determination

Melting Point Determination (Capillary Method)

This method involves introducing a small, powdered sample into a capillary tube, which is then heated in a calibrated apparatus.[5][6][7][8] The temperature at which the substance begins to melt and the temperature at which it is completely liquid are recorded as the melting point range.[5]

Caption: Workflow for Melting Point Determination.

Boiling Point Determination under Reduced Pressure

For substances that decompose at their atmospheric boiling point, the boiling point is determined at a reduced pressure.[9][10][11][12][13] The principle remains the same: the temperature at which the vapor pressure of the liquid equals the applied pressure is the boiling point.[10][13]

Caption: Workflow for Boiling Point Determination under Reduced Pressure.

Toxicological Testing

Acute Oral Toxicity - OECD Test Guideline 423 (Acute Toxic Class Method)

This method is used to estimate the acute oral toxicity of a substance. It involves a stepwise procedure with the use of a limited number of animals. The substance is administered orally to a group of animals at a defined dose level. The observation of mortality in that group determines the next step.

Caption: OECD 423 Acute Toxic Class Method Workflow.

In Vitro Skin Corrosion - OECD Test Guideline 431 (Reconstructed Human Epidermis Test)

This in vitro test method uses a reconstructed human epidermis model to assess the skin corrosion potential of a chemical. The test chemical is applied topically to the tissue model, and cell viability is measured after specific exposure times. A reduction in cell viability below a certain threshold indicates a corrosive potential.

Caption: In Vitro Skin Corrosion Test Workflow (OECD 431).

Biological Activity and Potential Signaling Pathways

Specific studies on the signaling pathways affected by this compound were not identified. However, as a perfluorinated carboxylic acid (PFCA), it may interact with biological systems in ways similar to other compounds in this class. For instance, some PFCAs are known to activate peroxisome proliferator-activated receptors (PPARs) and the constitutive androstane receptor (CAR), which are involved in lipid metabolism and xenobiotic detoxification.[14]

The biotransformation of some PFAS can lead to the formation of other perfluorinated compounds.[15][16] A study has shown that this compound can be biotransformed by microorganisms, which involves defluorination.[4] The exact metabolic pathway has not been elucidated, but a plausible initial step could involve the reduction of the double bond followed by further degradation.

Caption: Postulated Initial Step in the Biodegradation of this compound.

Handling and Safety Precautions

Given its corrosive nature, appropriate personal protective equipment (PPE) is mandatory when handling this compound.

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing as necessary.

-

Respiratory Protection: If dusts or aerosols are generated, use a NIOSH-approved respirator.

In case of exposure, follow standard first-aid procedures for corrosive materials:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.

-

Skin: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention immediately.

-

Ingestion: Do NOT induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Get medical attention immediately.

-

Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

Disclaimer

This document is intended for informational purposes only and is not a substitute for a formal Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) provided by the manufacturer. The information provided is based on publicly available data and may not be exhaustive. Users should always consult the official SDS and conduct their own risk assessment before handling this chemical.

References

- 1. This compound CAS#: 1763-28-6 [m.chemicalbook.com]

- 2. grokipedia.com [grokipedia.com]

- 3. ozone.unep.org [ozone.unep.org]

- 4. Biotransforming the “Forever Chemicals”: Trends and Insights from Microbiological Studies on PFAS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. almaaqal.edu.iq [almaaqal.edu.iq]

- 6. pennwest.edu [pennwest.edu]

- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 8. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 9. researchgate.net [researchgate.net]

- 10. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 11. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 12. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]

- 13. Video: Boiling Points - Concept [jove.com]

- 14. Perfluorinated Carboxylic Acids with Increasing Carbon Chain Lengths Upregulate Amino Acid Transporters and Modulate Compensatory Response of Xenobiotic Transporters in HepaRG Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. PFAS Biotransformation Pathways: A Species Comparison Study - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A Roadmap to the Structure-Related Metabolism Pathways of Per- and Polyfluoroalkyl Substances in the Early Life Stages of Zebrafish (Danio rerio) - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 4,4,4-Trifluoro-3-(trifluoromethyl)crotonic Acid for Researchers and Drug Development Professionals

An In-depth Review of a Key Fluorinated Building Block in Modern Chemistry

Introduction: 4,4,4-Trifluoro-3-(trifluoromethyl)crotonic acid, a unique and highly functionalized fluorinated molecule, is a pivotal intermediate in the synthesis of advanced organic compounds. Its distinct structure, featuring two trifluoromethyl groups, imparts enhanced stability, bioavailability, and lipophilicity to target molecules, making it an invaluable asset in the fields of pharmaceutical and agrochemical research and development. This technical guide provides a comprehensive overview of its commercial availability, physicochemical properties, and key applications, with a focus on its role in the synthesis of trifluoromethylated heterocycles.

Commercial Availability and Physicochemical Properties

This compound, identified by the CAS Number 1763-28-6, is readily available from a range of commercial chemical suppliers. Researchers can procure this compound from established vendors such as Sigma-Aldrich, Synquest Labs, Matrix Scientific, and Oakwood Chemical, ensuring a reliable supply for research and development needs.

A summary of its key physicochemical properties is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| CAS Number | 1763-28-6 | [1][2] |

| Molecular Formula | C₅H₂F₆O₂ | [1] |

| Molecular Weight | 208.06 g/mol | [1] |

| Boiling Point | 90 °C at 51 Torr | [1] |

| Linear Formula | C₅H₂F₆O₂ | [1] |

Synthesis of Trifluoromethylated Heterocycles: A Key Application

The primary utility of this compound lies in its function as a precursor for the synthesis of complex fluorinated molecules, particularly heterocyclic compounds which are prevalent in many biologically active agents. The presence of two trifluoromethyl groups on the crotonic acid backbone makes it an excellent building block for creating novel pharmaceuticals and agrochemicals with enhanced properties.

One of the most significant applications is in the synthesis of trifluoromethyl-substituted pyrazoles. Pyrazole derivatives are a well-known class of compounds with a broad spectrum of biological activities. The incorporation of trifluoromethyl groups can significantly enhance their therapeutic potential.

The general synthetic approach involves the cyclocondensation of this compound, or its ester derivative, with a binucleophile such as hydrazine. This reaction leads to the formation of a pyrazolone intermediate which can be further modified.

Below is a logical workflow for the synthesis of a bis(trifluoromethyl)pyrazolone, a key intermediate for various drug candidates.

Caption: Synthetic pathway from this compound to a key pyrazolone intermediate.

Experimental Protocols

While specific, detailed experimental protocols for the direct use of this compound are not extensively detailed in publicly available literature, the following represents a generalized procedure for the synthesis of a pyrazolone derivative based on established chemical principles for similar fluorinated compounds.

Synthesis of 3,3-bis(Trifluoromethyl)pyrazolin-5-one

-

Esterification of this compound:

-

To a solution of this compound (1 equivalent) in anhydrous ethanol (a suitable solvent), a catalytic amount of a strong acid (e.g., sulfuric acid) is added.

-

The reaction mixture is refluxed for several hours until the reaction is complete (monitored by TLC or GC-MS).

-

The solvent is removed under reduced pressure, and the crude ethyl 4,4,4-trifluoro-3-(trifluoromethyl)crotonate is purified, typically by distillation or column chromatography.

-

-

Cyclocondensation with Hydrazine:

-

The purified ethyl 4,4,4-trifluoro-3-(trifluoromethyl)crotonate (1 equivalent) is dissolved in a suitable solvent such as ethanol or acetic acid.

-

Hydrazine hydrate (1 to 1.2 equivalents) is added dropwise to the solution at room temperature or with gentle heating.

-

The reaction mixture is then heated to reflux for a period of time, which can range from a few hours to overnight, depending on the reactivity of the substrate.

-

Upon completion, the reaction mixture is cooled, and the solvent is evaporated. The resulting crude product, 3,3-bis(trifluoromethyl)pyrazolin-5-one, is then purified by recrystallization or column chromatography.

-

Biological Significance and Future Perspectives

The trifluoromethyl group is a well-established bioisostere for a methyl group but with significantly different electronic properties. Its strong electron-withdrawing nature and high lipophilicity can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. The introduction of two such groups, as in derivatives of this compound, is a powerful strategy in drug design to:

-

Enhance Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation, which can lead to a longer in vivo half-life of the drug.

-

Increase Lipophilicity: This can improve membrane permeability and facilitate the crossing of biological barriers such as the blood-brain barrier.

-

Modulate Acidity/Basicity: The strong inductive effect of the trifluoromethyl groups can alter the pKa of nearby functional groups, which can be crucial for receptor binding and solubility.

The logical relationship for how the structural features of this compound influence its application in drug design is illustrated below.

Caption: The influence of structural features on the applications of this compound in drug design.

While specific signaling pathways directly modulated by this compound are not yet elucidated in the public domain, its role as a key building block suggests that its derivatives are likely being investigated for a wide range of therapeutic targets. The unique properties it confers make it a highly attractive starting material for the development of new chemical entities with potentially superior efficacy and safety profiles. Future research will likely focus on expanding the library of complex molecules derived from this versatile intermediate and exploring their biological activities in various disease models.

References

A Comprehensive Technical Guide to 4,4,4-Trifluoro-3-(trifluoromethyl)crotonic Acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 4,4,4-Trifluoro-3-(trifluoromethyl)crotonic acid, a key fluorinated building block in modern medicinal chemistry and agrochemical development. The incorporation of two trifluoromethyl groups bestows unique physicochemical properties upon this molecule, significantly influencing the metabolic stability, bioavailability, and potency of derivative compounds. This document details the physical and chemical properties of this compound, provides a representative experimental protocol for its synthesis and the determination of its boiling point, and outlines its strategic application in the drug discovery workflow.

Physicochemical Properties

This compound is a valuable synthetic intermediate due to the presence of two trifluoromethyl groups, which significantly alter its electronic and steric properties. These properties are highly sought after in the design of novel therapeutic agents and agrochemicals.[1][2][3][4] A summary of its key quantitative data is presented in Table 1.

Table 1: Physicochemical Data of this compound

| Property | Value |

| Boiling Point | 90 °C at 51 Torr |

| Molecular Weight | 208.06 g/mol |

| Molecular Formula | C₅H₂F₆O₂ |

| Melting Point | 26-28 °C |

| Density | 1.577 g/cm³ (predicted) |

| CAS Number | 1763-28-6 |

Experimental Protocols

Representative Synthesis of this compound

A plausible and commonly utilized method for the synthesis of β-hydroxy esters, which can be precursors to α,β-unsaturated acids, is the Reformatsky reaction.[5][6][7][8] This is followed by dehydration and hydrolysis to yield the target crotonic acid. A representative two-step protocol is outlined below.

Step 1: Synthesis of Ethyl 4,4,4-Trifluoro-3-(trifluoromethyl)crotonate via a Reformatsky-type Reaction

This step involves the reaction of hexafluoroacetone with ethyl bromoacetate in the presence of activated zinc, followed by dehydration.

-

Materials:

-

Hexafluoroacetone

-

Ethyl bromoacetate

-

Activated Zinc dust

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Anhydrous magnesium sulfate

-

Dehydrating agent (e.g., phosphorus pentoxide or sulfuric acid)

-

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a dropping funnel, add activated zinc dust.

-

Add a solution of ethyl bromoacetate in anhydrous diethyl ether to the dropping funnel.

-

Slowly add the ethyl bromoacetate solution to the stirred zinc suspension to initiate the formation of the organozinc reagent (Reformatsky reagent).

-

Once the formation of the reagent is evident (e.g., by a color change or gentle reflux), cool the reaction mixture in an ice bath.

-

Slowly bubble hexafluoroacetone gas through the reaction mixture or add a pre-condensed solution of hexafluoroacetone in the same solvent.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC or GC).

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude β-hydroxy ester.

-

Dehydrate the crude product by heating with a suitable dehydrating agent to yield ethyl 4,4,4-trifluoro-3-(trifluoromethyl)crotonate.

-

Purify the product by vacuum distillation.

-

Step 2: Hydrolysis to this compound

-

Materials:

-

Ethyl 4,4,4-trifluoro-3-(trifluoromethyl)crotonate

-

Aqueous solution of a strong base (e.g., sodium hydroxide or potassium hydroxide)

-

Aqueous solution of a strong acid (e.g., hydrochloric acid)

-

Diethyl ether

-

-

Procedure:

-

Dissolve the ethyl 4,4,4-trifluoro-3-(trifluoromethyl)crotonate in a suitable solvent (e.g., ethanol or THF).

-

Add an aqueous solution of a strong base and stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).

-

Cool the reaction mixture and acidify with a strong acid until the pH is acidic.

-

Extract the product into diethyl ether.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield this compound. Further purification can be achieved by recrystallization or vacuum distillation.

-

Determination of Boiling Point under Reduced Pressure

The boiling point of this compound is determined at a reduced pressure (vacuum distillation) to prevent potential decomposition at higher temperatures.

-

Apparatus:

-

Round-bottom flask

-

Claisen adapter

-

Thermometer and thermometer adapter

-

Condenser

-

Vacuum adapter

-

Receiving flask

-

Vacuum source (e.g., vacuum pump or water aspirator)

-

Manometer

-

Heating mantle and magnetic stirrer

-

-

Procedure:

-

Assemble the vacuum distillation apparatus, ensuring all glass joints are properly sealed with vacuum grease.

-

Place a small sample of this compound and a magnetic stir bar into the round-bottom flask.

-

Connect the apparatus to the vacuum source and the manometer.

-

Gradually reduce the pressure within the system to the desired level (e.g., 51 Torr).

-

Begin stirring and gently heat the sample using the heating mantle.

-

Observe the temperature at which the liquid boils and a steady stream of condensate is collected in the receiving flask. This temperature is the boiling point at the recorded pressure.

-

To ensure accuracy, maintain a stable pressure throughout the distillation.

-

Role in Drug Discovery and Development

The introduction of trifluoromethyl groups into organic molecules is a well-established strategy in medicinal chemistry to enhance key drug-like properties.[2][3][4] this compound serves as a valuable building block for incorporating two such groups, leading to improvements in:

-

Metabolic Stability: The strong carbon-fluorine bonds are resistant to metabolic degradation, increasing the in vivo half-life of the drug candidate.

-

Lipophilicity: The trifluoromethyl groups increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and reach its biological target.

-

Binding Affinity: The electron-withdrawing nature of the trifluoromethyl groups can alter the electronic properties of the molecule, potentially leading to stronger interactions with the target protein.

-

Bioavailability: By enhancing metabolic stability and membrane permeability, the overall bioavailability of the drug can be significantly improved.

The general workflow for utilizing a building block like this compound in a drug discovery program is depicted in the following diagram.

Figure 1: A generalized workflow illustrating the integration of chemical building blocks, such as this compound, in the drug discovery and development pipeline.

Conclusion